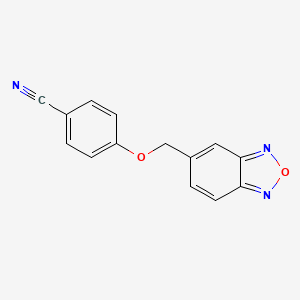

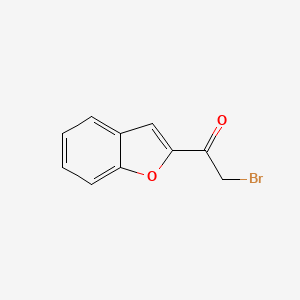

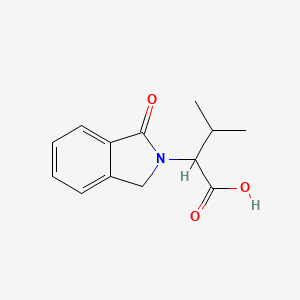

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogues , and the cycloaddition of benzonitrile oxides to 1,5-benzodiazepine derivatives . These methods often require starting materials such as benzazoles or benzohydroxamoyl chloride and involve reactions with nitrile oxides or diazonium chlorides. The synthesis of "4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile" would likely involve similar strategies, utilizing the reactivity of nitrile groups and the formation of oxadiazole rings.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry . For example, the structure of synthesized pyrazole compounds was characterized by elemental, IR, and NMR spectral methods, and further analyzed using density functional theory (DFT) to understand the molecular architecture . The molecular structure of "4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile" would similarly be characterized by these techniques to confirm the arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

Heterocyclic compounds like "4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile" can undergo various chemical reactions. For instance, thiazolidines react with nitrile oxides to afford dioxadiazines , and the fragmentation of oxadiazoles under electron-impact has been studied to understand their reactivity . The reactivity of the compound would likely involve interactions with nitrile oxides and could be influenced by the presence of the methoxy and benzonitrile groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the sensitivity of benzoxazole and benzothiazole analogues to pH and metal cations is attributed to the acidity of the fluorophenol moiety . The electronic properties, such as HOMO-LUMO gaps and NLO properties, are analyzed using computational methods to predict the behavior of these compounds under various conditions . The physical and chemical properties of "4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile" would be expected to include fluorescence, sensitivity to environmental factors, and potentially useful optoelectronic properties.

Applications De Recherche Scientifique

Fluorescence Assays

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile and its analogues have been utilized in fluorescence assays. The use of fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues is common for examining lipid transport and membrane structure. A method was developed to chemically modify NBD-labeled lipids in membranes, which could be useful in biochemical investigations, including the measurement of phospholipid translocase activity (McIntyre & Sleight, 1991).

Electronic and Optical Properties

The compound's derivatives have been studied for their electronic and optical properties, specifically in low band gap polymers. Research on benzooxadiazole containing monomers showed their potential for applications in electrochromic devices due to their influence on polymer electronic properties (Goker, Hizalan, Udum, & Toppare, 2014).

Polymer Synthesis

In the field of polymer science, the compound and related structures have been incorporated into aromatic polyamides. These polymers exhibit good thermal stability and are easily soluble in certain solvents, making them suitable for thin flexible film production. Some of these polymers even show fluorescence properties (Sava et al., 2003).

Photophysical Behaviour

Studies have also focused on the photophysical behaviour of related compounds. The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole were determined to understand their photophysical behaviour, showing considerable electron delocalization (Saha, 2002).

Antimicrobial Activity

Derivatives containing the benzoimidazole moiety, which is structurally related, have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi (El-Meguid, 2014).

Anti-inflammatory Applications

In the medical field, certain derivatives have been studied for anti-inflammatory activities. This includes evaluating the potential inhibitory effects on human peroxiredoxin 5 and tyrosine kinase receptor, which are important in the treatment of inflammation-related illnesses (Bharathi & Santhi, 2020).

Propriétés

IUPAC Name |

4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c15-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)17-19-16-13/h1-7H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOZGOAPGJOBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC2=CC3=NON=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384895 |

Source

|

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile | |

CAS RN |

845266-25-3 |

Source

|

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)